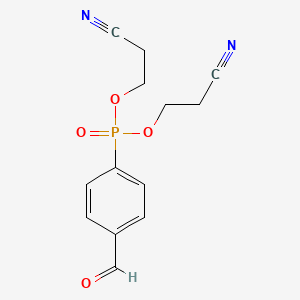

Bis(2-cyanoethyl) (4-formylphenyl)phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(2-cyanoethyl) (4-formylphenyl)phosphonate is a phosphorus-containing compound characterized by a central phosphorus atom bonded to two 2-cyanoethyl ester groups and a 4-formylphenyl substituent. The 4-formylphenyl group introduces a reactive aldehyde moiety, enabling further chemical modifications such as Schiff base formation or conjugation with amines, while the 2-cyanoethyl esters contribute electron-withdrawing effects that influence solubility, hydrolysis kinetics, and reactivity in organic syntheses .

This compound is structurally related to other arylphosphonates, such as diethyl (4-formylphenyl)phosphonate (CAS: 72436-45-4), which shares the 4-formylphenyl group but features diethyl esters instead of cyanoethyl substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-cyanoethyl) (4-formylphenyl)phosphonate typically involves the reaction of 4-formylphenylphosphonic acid with 2-cyanoethyl reagents. One common method is the esterification of 4-formylphenylphosphonic acid with 2-cyanoethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using a catalytic amount of acid . The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Bis(2-cyanoethyl) (4-formylphenyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: 4-formylphenylphosphonic acid.

Reduction: 4-hydroxyphenylphosphonate.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Synthesis of Nucleic Acids

One of the primary applications of bis(2-cyanoethyl)(4-formylphenyl)phosphonate is in the synthesis of oligonucleotides. This compound serves as a phosphoramidite building block, which is crucial for the formation of phosphodiester bonds in nucleic acid sequences.

- Mechanism : The compound undergoes a coupling reaction with nucleoside derivatives to form phosphoramidites, which can then be utilized in automated synthesizers for oligonucleotide production. The use of bis(2-cyanoethyl)(4-formylphenyl)phosphonate enhances the efficiency and purity of the synthesized nucleic acids .

- Case Study : A study demonstrated that oligonucleotides functionalized with transition metal ions, synthesized using this phosphoramidite, exhibited promising applications in DNA nanotechnology and diagnostics .

Organometallic Chemistry

Bis(2-cyanoethyl)(4-formylphenyl)phosphonate has also been employed in organometallic chemistry, particularly in the synthesis of complex organometallic compounds.

- Synthesis of Organometallic Oligonucleotides : The compound was utilized to create organometallic oligonucleotides that can bind to metal ions, which are useful for catalysis and sensing applications. The incorporation of this phosphonate into oligonucleotides allows for the modulation of their electronic properties and reactivity .

- Research Findings : Research indicates that these organometallic oligonucleotides can be designed to exhibit specific binding affinities and catalytic activities, opening avenues for novel applications in biochemistry and materials science .

Medicinal Chemistry

In medicinal chemistry, bis(2-cyanoethyl)(4-formylphenyl)phosphonate has shown potential as a precursor for drug development.

- Anticancer Activity : Compounds derived from this phosphonate have been evaluated for their anticancer properties. For instance, derivatives were tested against various cancer cell lines, revealing significant antitumor activity. The structure-activity relationship studies indicated that modifications to the phosphonate could enhance biological efficacy .

- Therapeutic Applications : The ability to modify the phosphonate structure allows for the design of targeted therapies that can interact with specific biological pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of Bis(2-cyanoethyl) (4-formylphenyl)phosphonate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological activity. The phosphonate group can mimic phosphate esters, which are important in many biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities between Bis(2-cyanoethyl) (4-formylphenyl)phosphonate and related phosphonates:

Key Observations:

- Functional Group Utility: The 4-formylphenyl group enables post-synthetic modifications (e.g., condensation with amines), a feature absent in analogs like diethyl (4-cyanophenyl)phosphonate .

Thermal Stability and Flame Retardancy

Phosphonates are widely studied for flame-retardant (FR) properties. Key comparisons include:

- Phosphonate vs. Phosphinate: Phosphonate esters (P⁵⁺ oxidation state) generally exhibit higher thermal stability than phosphinates (P³⁺) due to stronger P=O bonds. For example, phosphonate-carbonate polymers decompose at ~300°C, whereas phosphinate analogs degrade at ~250°C .

- Substituent Impact: The 4-formylphenyl group in this compound may enhance char formation during combustion, a critical FR mechanism. However, cyanoethyl groups could introduce cyanide emissions, limiting utility compared to safer arylphosphonates like bis(4-sulfamoylphenyl) derivatives .

Hydrolysis and Biodegradability

Phosphonate ester hydrolysis is influenced by substituent electronic effects:

- Cyanoethyl vs. Ethyl Esters: The electron-withdrawing -CN groups in this compound likely accelerate alkaline hydrolysis compared to diethyl esters. For example, 30-phosphonate derivatives of betulinic acid hydrolyze at 66% yield under mild conditions, suggesting cyanoethyl groups may require even milder protocols .

- Enzymatic Hydrolysis: Plant phosphonate esterases show low activity toward synthetic esters like glyphosate derivatives ().

Biological Activity

Bis(2-cyanoethyl)(4-formylphenyl)phosphonate is a phosphonate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antiviral, cytostatic, and immunomodulatory effects, while also considering its pharmacological properties and synthesis.

Chemical Structure and Properties

The chemical structure of Bis(2-cyanoethyl)(4-formylphenyl)phosphonate features a phosphorus atom bonded to two cyanoethyl groups and a 4-formylphenyl moiety. This configuration allows for various interactions with biological targets, particularly enzymes that utilize phosphates. Its phosphonate group mimics phosphate, which is crucial for biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₅N₂O₄P |

| Molecular Weight | 303.26 g/mol |

| Solubility | Soluble in polar solvents |

| Functional Groups | Phosphonate, cyano, aldehyde |

Antiviral Activity

Research indicates that phosphonates, including derivatives like Bis(2-cyanoethyl)(4-formylphenyl)phosphonate, exhibit antiviral properties . These compounds can inhibit viral replication by targeting viral enzymes such as reverse transcriptase. For example, a study highlighted the effectiveness of similar phosphonates against retroviruses and certain DNA viruses, suggesting that Bis(2-cyanoethyl)(4-formylphenyl)phosphonate may share these properties .

Cytostatic Effects

Cytostatic activity refers to the ability of a compound to halt cell division. Phosphonates have been shown to possess cytostatic effects in various cancer cell lines. The mechanism often involves the inhibition of key metabolic pathways essential for cell proliferation. A notable study demonstrated that certain phosphonate derivatives could significantly reduce the viability of cancer cells in vitro .

Immunomodulatory Properties

Immunomodulation is another area where Bis(2-cyanoethyl)(4-formylphenyl)phosphonate may play a role. Compounds in this class have been investigated for their ability to modulate immune responses, potentially enhancing the body's defense mechanisms against infections or tumors. This property is particularly relevant in designing therapeutic agents for conditions where immune response enhancement is desired .

Synthesis and Modification

The synthesis of Bis(2-cyanoethyl)(4-formylphenyl)phosphonate typically involves multi-step organic reactions. The initial steps often include the formation of the phosphonate backbone followed by the introduction of cyanoethyl and formyl groups.

- Step 1: Synthesis of the phosphonic acid derivative.

- Step 2: Alkylation with cyanoethyl halides.

- Step 3: Formylation using suitable aldehyde reagents.

The resulting compound can be further modified to enhance its biological activity or pharmacokinetic properties, such as improving membrane permeability or reducing toxicity.

Case Study 1: Antiviral Efficacy

In a controlled study involving various phosphonates, Bis(2-cyanoethyl)(4-formylphenyl)phosphonate was tested for its antiviral efficacy against herpes simplex virus (HSV). Results showed significant inhibition of viral replication at low micromolar concentrations, indicating its potential as an antiviral agent .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study revealed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. This suggests that Bis(2-cyanoethyl)(4-formylphenyl)phosphonate may serve as a lead compound for developing new anticancer therapies .

Properties

CAS No. |

651302-91-9 |

|---|---|

Molecular Formula |

C13H13N2O4P |

Molecular Weight |

292.23 g/mol |

IUPAC Name |

3-[2-cyanoethoxy-(4-formylphenyl)phosphoryl]oxypropanenitrile |

InChI |

InChI=1S/C13H13N2O4P/c14-7-1-9-18-20(17,19-10-2-8-15)13-5-3-12(11-16)4-6-13/h3-6,11H,1-2,9-10H2 |

InChI Key |

LHWCVOOEYJFUQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)P(=O)(OCCC#N)OCCC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.